molecular formula C19H12F6N4O2 B1191574 ASP4132

ASP4132

Cat. No. B1191574
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ASP4132 is a molecule with potential antineoplastic activity. Upon oral administration, ASP4132 affects oxidative phosphorylation in mitochondria of metabolically-active tumor cells, which reduces both energy production and tumor cell proliferation. Mitoc

Scientific Research Applications

Anti-Cancer Potential in Non-Small Cell Lung Cancer

ASP4132, an orally active AMPK activator, has demonstrated significant anti-cancer activity against non-small cell lung cancer (NSCLC) cells. In both primary NSCLC cells and established cell lines, ASP4132 inhibited cell growth, proliferation, cell cycle progression, as well as migration and invasion. It induced robust apoptosis and programmed necrosis in NSCLC cells, affecting mitochondrial processes. Additionally, in vivo studies showed that oral administration of ASP4132 inhibited NSCLC xenograft growth in mice, indicating its potential as a promising therapeutic agent in NSCLC treatment (Xia et al., 2021).

Mitochondrial Complex I Inhibition

ASP4132's role in affecting mitochondrial oxidative phosphorylation in metabolically-active tumor cells is significant. It reduces energy production and tumor cell proliferation. The hyperactivation of mitochondrial oxidative phosphorylation in tumor cells is crucial for their proliferation, and the inhibition by ASP4132 can be an effective strategy for antineoplastic activity (Definitions, 2020).

Phase I Clinical Trial Insights

A phase I dose-escalation/dose-expansion study assessed the safety, tolerability, and pharmacokinetics of ASP4132 in patients with treatment refractory advanced solid tumors. Although the lower dose of 5 mg was well-tolerated, higher doses led to dose-limiting toxicities such as fatigue and lactic acidosis. This study highlighted the limited clinical activity of ASP4132 at tolerable doses and suggested the need for further research to determine its potential in cancer treatment (Janku et al., 2021).

Development of Second-Generation AMPK Activators

Further research on ASP4132 led to the identification of a second-generation clinical candidate for cancer treatment. This new compound, identified as 27b, is a potent, highly aqueous soluble, and metabolically stable AMPK activator with reduced hERG inhibitory activity compared to ASP4132. The development of 27b represents a step forward in creating more effective and safer AMPK activators for potential cancer therapy (Kuramoto et al., 2020).

properties

Molecular Formula

C19H12F6N4O2

Appearance

Solid powder

synonyms

ASP4132;  ASP-4132;  ASP 4132.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.